3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-4-isoxazolecarboxamide involves multistep chemical reactions, starting from basic organic or inorganic substrates. A study by Yu et al. (2009) demonstrates the chemoselective synthesis of a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which shares a core structure with our compound of interest. This process typically involves nucleophilic substitution reactions, careful control of stoichiometry, and selective derivatization to achieve the target compound (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-4-isoxazolecarboxamide has been elucidated using various analytical techniques, including X-ray crystallography. A study by Shi et al. (2007) on a related compound provides insights into the crystal structure, indicating the presence of monoclinic space groups and revealing the conformation of the cyclohexenone rings and the intramolecular hydrogen bonds (Shi et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound class can be inferred from studies focusing on similar structures. For instance, reactions involving 2-chlorocycloalkanone oximes leading to the formation of isoxazoles highlight the potential reactivity of the isoxazole group in our compound of interest. These reactions typically result in excellent yields under specific conditions, showcasing the compound's reactivity towards nucleophiles (OhnoMasaji & NaruseNorio, 1966).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-12-16(18(22)21(2)13-8-4-3-5-9-13)17(20-23-12)14-10-6-7-11-15(14)19/h6-7,10-11,13H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBRFMSSDZJOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-1,2-oxazole-4-carboxamide |
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